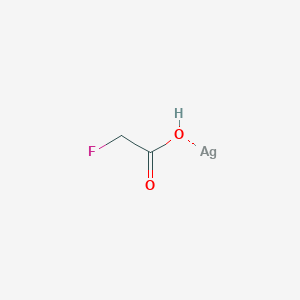

Silver fluoroacetate

CAS No.:

Cat. No.: VC18513614

Molecular Formula: C2H3AgFO2

Molecular Weight: 185.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H3AgFO2 |

|---|---|

| Molecular Weight | 185.91 g/mol |

| IUPAC Name | 2-fluoroacetic acid;silver |

| Standard InChI | InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5); |

| Standard InChI Key | VXTLQQMUNCZGMK-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)O)F.[Ag] |

Introduction

Chemical Composition and Basic Properties

Silver fluoroacetate is a silver salt derived from fluoroacetic acid (FCH₂COOH). Its molecular formula is C₂H₂AgFO₂, with a molecular weight of 184.90 g/mol . The compound's structure features a silver ion (Ag⁺) coordinated to the fluoroacetate anion (FCH₂COO⁻), which contains a fluorine atom substituted at the alpha position of the acetate group.

Key Physical and Chemical Properties

-

Solubility: Like other silver carboxylates, silver fluoroacetate is moderately soluble in water and polar organic solvents .

-

Stability: The compound is sensitive to light and moisture, necessitating storage in opaque, airtight containers under controlled conditions .

-

Reactivity: Silver fluoroacetate participates in redox and substitution reactions, leveraging the oxidative capacity of Ag⁺ and the nucleophilic nature of the fluoroacetate group .

Synthesis and Industrial Production

Synthetic Routes

Silver fluoroacetate is typically synthesized via an ion-exchange reaction between silver nitrate (AgNO₃) and sodium fluoroacetate (NaFCH₂COO) in aqueous medium:

This method ensures high purity and yield when conducted under inert atmospheric conditions .

Industrial Scaling

Industrial production employs similar protocols but incorporates advanced purification techniques, such as recrystallization from ether or ethanol, to isolate the product .

Chemical Reactivity and Applications

Oxidation and Reduction Pathways

-

Oxidation: Silver fluoroacetate reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form silver oxide (Ag₂O) and fluoroacetic acid :

-

Reduction: Sodium borohydride (NaBH₄) reduces Ag⁺ to metallic silver, yielding fluoroacetate byproducts :

Substitution Reactions

The fluoroacetate anion undergoes halogen exchange with chlorine gas (Cl₂), producing silver chloride (AgCl) and fluoroacetyl chloride (FCH₂COCl) :

Industrial and Research Applications

-

Catalysis: Silver fluoroacetate serves as a catalyst in organic synthesis, particularly in fluorination reactions .

-

Material Science: The compound is a precursor for silver-based nanomaterials with potential antimicrobial applications .

Biological Activity and Toxicity

Mechanism of Toxicity

The fluoroacetate anion is metabolized to fluorocitrate, a potent inhibitor of aconitase in the tricarboxylic acid (TCA) cycle . This disruption halts cellular energy production, leading to systemic toxicity. Studies on plasma fluoroacetic acid concentrations in mammals reveal severe metabolic acidosis and neurological symptoms at doses as low as 0.5 mg/kg .

Antimicrobial Properties

Silver ions (Ag⁺) exhibit broad-spectrum antimicrobial activity by binding to bacterial cell membranes and proteins, causing structural damage and enzyme inactivation . Synergistic effects between Ag⁺ and fluoroacetate enhance efficacy against resistant pathogens like Acinetobacter baumannii .

Comparative Analysis with Related Compounds

| Property | Silver Fluoroacetate | Silver Trifluoroacetate | Sodium Fluoroacetate |

|---|---|---|---|

| Formula | C₂H₂AgFO₂ | C₂AgF₃O₂ | C₂H₂FNaO₂ |

| Molecular Weight | 184.90 g/mol | 220.88 g/mol | 100.03 g/mol |

| Solubility | Moderate in water | High in water | High in water |

| Primary Use | Catalysis, Antimicrobials | Organic synthesis | Rodenticide, Metabolic studies |

| Toxicity (LD₅₀) | 5–10 mg/kg (rats) | Low | 0.3–2 mg/kg (mammals) |

Key Differences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume